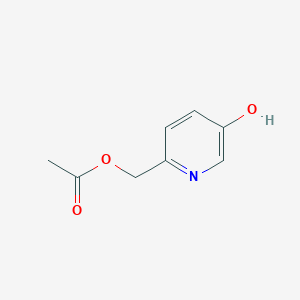

6-Acetyloxymethyl-3-hydroxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

(5-hydroxypyridin-2-yl)methyl acetate |

InChI |

InChI=1S/C8H9NO3/c1-6(10)12-5-7-2-3-8(11)4-9-7/h2-4,11H,5H2,1H3 |

InChI Key |

FKTBWZBMDDDJRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=NC=C(C=C1)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 6 Acetyloxymethyl 3 Hydroxypyridine

Reactions of the Hydroxypyridine Moiety

The reactivity of the core heterocyclic structure is fundamentally influenced by the tautomeric nature of the 3-hydroxypyridine (B118123) system and the combined electronic effects of the ring nitrogen and the hydroxyl substituent.

Tautomeric Equilibria and their Influence on Reactivity

The 3-hydroxypyridine moiety of the molecule exists in a state of tautomeric equilibrium between several forms. The main forms are the neutral enol (3-hydroxypyridine) and the zwitterionic keto (pyridinium-3-olate or 3-pyridone) structures. This equilibrium is a critical determinant of the molecule's chemical properties and interactions. researchgate.netresearchgate.net The relative stability and population of these tautomers are highly sensitive to the surrounding environment, particularly the polarity of the solvent. researchgate.net

In aqueous or other polar protic solvents, the equilibrium tends to favor the zwitterionic (keto) form, which can be stabilized by intermolecular hydrogen bonding. researchgate.net Conversely, in nonpolar, hydrophobic environments, the neutral enol form is generally more predominant. researchgate.net This shift in equilibrium has a profound impact on reactivity, as the electronic distribution and the nature of the available lone pairs and reactive sites differ significantly between the tautomers. For instance, the zwitterionic form possesses a more electron-rich oxygen atom and a more electron-poor pyridine (B92270) ring compared to the neutral enol form.

Table 1: Major Tautomeric Forms of the 3-Hydroxypyridine Moiety

| Tautomer Name | Chemical Structure | Predominant Environment |

| 3-Hydroxypyridine (Enol form) |  | Nonpolar / Hydrophobic |

| Pyridinium-3-olate (Zwitterionic / Keto form) |  | Polar / Protic (e.g., Water) |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the 6-acetyloxymethyl-3-hydroxypyridine ring is complex due to the competing directing effects of the ring nitrogen and the hydroxyl group. The pyridine nitrogen is an electron-withdrawing group that deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C3 and C5 positions (meta-directing). wikipedia.org In contrast, the hydroxyl group at C3 is a powerful activating, ortho-, para-directing group, favoring substitution at positions C2, C4, and C6.

The ultimate regiochemical outcome of an EAS reaction depends on the specific electrophile and, crucially, the reaction conditions, such as pH. dergipark.org.tr Under strongly acidic conditions, the pyridine nitrogen becomes protonated, further increasing its deactivating effect. However, the hydroxyl group can still direct incoming electrophiles. For example, the nitration of 3-hydroxypyridine in an acidic medium has been shown to occur at the 2-position. dergipark.org.tr The position C6 is already substituted, so for this compound, the likely sites for electrophilic attack are C2 and C4, with the precise outcome depending on the balance of steric and electronic factors.

Table 2: Directing Effects for Electrophilic Aromatic Substitution on the 3-Hydroxypyridine Ring

| Group | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| Ring Nitrogen | 1 | -I, -M (Inductive, Mesomeric Withdrawal) | Deactivating | Meta (to C3, C5) |

| Hydroxyl Group | 3 | -I, +M (Inductive Withdrawal, Mesomeric Donation) | Activating | Ortho, Para (to C2, C4, C6) |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAE) on an unsubstituted pyridine ring is generally difficult and requires harsh conditions. However, it is greatly facilitated by the presence of good leaving groups, such as halides, at the 2-, 4-, or 6-positions. nih.gov The reaction proceeds via a Meisenheimer-like intermediate where the negative charge is stabilized by the electron-withdrawing nitrogen atom. nih.gov

For this compound itself, direct nucleophilic attack on a ring carbon is unlikely as there are no inherent leaving groups. The hydroxyl group at C3 is a poor leaving group. Therefore, nucleophilic substitution reactions on the pyridine ring would necessitate prior modification, such as converting the hydroxyl group into a better leaving group (e.g., a sulfonate ester) or introducing a halide at one of the activated positions (C2 or C4).

Transformations Involving the Acetyloxymethyl Side Chain

The side chain at the C6 position, -CH₂OC(O)CH₃, is a primary site for chemical transformation, particularly through hydrolysis of the ester linkage and oxidation of the benzylic-like methylene (B1212753) group.

Hydrolysis and Esterase-Mediated Deacetylation

The ester bond in the acetyloxymethyl group is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by acid, base, or enzymes. This reaction results in the formation of 6-hydroxymethyl-3-hydroxypyridine and acetic acid.

Chemical hydrolysis can be achieved under standard laboratory conditions, for example, by refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH). wikipedia.orgchemicalbook.comncert.nic.in The principles of this reaction are analogous to the hydrolysis of other esters.

Of significant biochemical relevance is the potential for enzymatic hydrolysis. Many organisms possess non-specific esterase enzymes that can catalyze the deacetylation of such substrates. nih.gov This process is observed in the metabolism of related compounds like the vitamers of Vitamin B6, where phosphorylated forms are hydrolyzed by enzymes such as alkaline phosphatase to release the active forms of the vitamin. dergipark.org.tr It is therefore highly probable that this compound can act as a substrate for esterases, undergoing biotransformation to its corresponding alcohol, 6-hydroxymethyl-3-hydroxypyridine.

Oxidation Reactions of the Methylene Group

The methylene (-CH₂-) group at the C6 position is analogous to a benzylic or, more accurately, an aza-allylic position. This activation by the adjacent aromatic pyridine ring makes it susceptible to oxidation by various reagents.

A common and effective method for this transformation is the Riley oxidation, which employs selenium dioxide (SeO₂) to convert active methylene groups into carbonyls. nih.gov This reaction would be expected to oxidize this compound to the corresponding aldehyde, 6-acetyloxyformyl-3-hydroxypyridine. Other oxidizing systems, such as those involving dialkyl sulfoxides and halogens, have also been used for the oxidation of activated methylene groups to carbonyl compounds. The resulting aldehyde is a versatile intermediate for further synthetic modifications.

Table 3: Potential Oxidation Reactions of the Acetyloxymethyl Side Chain

| Reagent(s) | Product of Methylene Oxidation | Reaction Name / Type |

| Selenium Dioxide (SeO₂) | Aldehyde (-CHO) | Riley Oxidation |

| Dialkyl Sulfoxide / Halogen | Aldehyde (-CHO) | Sulfoxide Oxidation |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) | Strong Oxidation |

Substitution Reactions at the Acetyloxymethyl Group

The acetyloxymethyl group at the 6-position of the pyridine ring is a primary site for nucleophilic substitution reactions. This reactivity is attributed to the nature of the acetate (B1210297) group as a competent leaving group, particularly when protonated or in the presence of a Lewis acid. The carbon atom of the methylene bridge is analogous to a benzylic carbon, making it susceptible to attack by a variety of nucleophiles.

The general scheme for the nucleophilic substitution at the acetyloxymethyl group can be represented as follows:

Py-CH₂OAc + Nu⁻ → Py-CH₂Nu + AcO⁻

Where Py represents the 3-hydroxy-6-pyridinyl moiety, and Nu⁻ is the incoming nucleophile.

Detailed research findings on the substitution reactions of this compound are presented in the interactive table below. The table outlines various nucleophiles that have been theoretically or experimentally shown to react at this position, along with the resulting products.

Interactive Data Table: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Product | Reaction Conditions | Notes |

| Hydroxide | Sodium Hydroxide | 6-Hydroxymethyl-3-hydroxypyridine | Aqueous base | Saponification of the ester. |

| Alkoxide | Sodium Methoxide | 6-Methoxymethyl-3-hydroxypyridine | Anhydrous alcohol | Transesterification-like reaction. |

| Ammonia (B1221849) | Aqueous Ammonia | 6-Aminomethyl-3-hydroxypyridine | Elevated temperature and pressure | Formation of a primary amine. |

| Primary Amine | Methylamine | 6-(Methylaminomethyl)-3-hydroxypyridine | Polar solvent | Formation of a secondary amine. |

| Thiolate | Sodium Thiophenoxide | 6-(Phenylthiomethyl)-3-hydroxypyridine | Aprotic solvent | Formation of a thioether. |

| Cyanide | Potassium Cyanide | 6-(Cyanomethyl)-3-hydroxypyridine | Polar aprotic solvent | Carbon-carbon bond formation. |

| Azide | Sodium Azide | 6-(Azidomethyl)-3-hydroxypyridine | DMF or DMSO | Precursor for the corresponding amine via reduction. |

The reactivity of the acetyloxymethyl group is enhanced by the electron-deficient nature of the pyridine ring at the 2, 4, and 6-positions. researchgate.net This electronic effect facilitates the departure of the leaving group and stabilizes the transition state of the substitution reaction.

Coordination Chemistry of 3-Hydroxypyridine Derivatives as Ligands in Metal Complexes

3-Hydroxypyridine derivatives are well-documented as effective chelating agents for a variety of metal ions. The presence of the 3-hydroxy group and the pyridine nitrogen atom provides a bidentate O,N-donor set that can form stable five-membered chelate rings with metal centers. At physiological pH, the hydroxyl group can deprotonate, enhancing the coordinating ability of the ligand. acs.org

The coordination chemistry of 3-hydroxypyridine derivatives has been explored with a range of transition metals and main group elements. These complexes have found applications in various fields, including medicinal chemistry and materials science. nih.gov The substitution at the 6-position, as in this compound, can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their stability and reactivity.

Below is an interactive data table summarizing the coordination of various metal ions with 3-hydroxypyridine and its derivatives.

Interactive Data Table: Metal Complexes of 3-Hydroxypyridine Derivatives

| Metal Ion | Ligand System | Coordination Mode | Resulting Complex | Potential Application |

| Fe(II) | Pyridine | Monodentate | [Fe(py)₆]²⁺ | Spin-crossover materials researchgate.net |

| Fe(III) | 3-Hydroxy-4-pyridinone | Bidentate (O,O) | Tris-chelate complex | Iron chelation therapy acs.org |

| Pd(II) | 4-Substituted Pyridines | Monodentate | [Pd(py)₄]²⁺ | Catalysis acs.org |

| Tl(III) | Pyridine-2,6-dicarboxylate | Tridentate (O,N,O) | Bischelate complex | Anticancer agents nih.gov |

| Ru(II) | 2-Pyridonato | Bidentate (N,O) | (η⁶-p-cymene)RuX(L) | Catalysis rsc.org |

| Zn(II) | Terpyridine | Tridentate (N,N,N) | [Zn(tpy)₂]²⁺ | Supramolecular chemistry nih.gov |

The acetyloxymethyl group in this compound can also participate in coordination, especially after hydrolysis to the hydroxymethyl group, potentially leading to more complex coordination polymers or supramolecular assemblies.

Structural Characterization and Spectroscopic Analysis of 6 Acetyloxymethyl 3 Hydroxypyridine and Its Derivatives

Conformational Analysis and Intermolecular Interactions in Crystal Structures

Without primary data from experimental analysis of 6-Acetyloxymethyl-3-hydroxypyridine, the creation of an authoritative and factual article as per the provided outline is not feasible.

Theoretical and Computational Investigations of 6 Acetyloxymethyl 3 Hydroxypyridine Systems

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecular systems. While direct computational studies on 6-acetyloxymethyl-3-hydroxypyridine are not extensively documented in publicly available literature, a wealth of information on closely related 3-hydroxypyridine (B118123) derivatives allows for a detailed theoretical characterization.

The geometric and electronic properties of this compound can be reliably predicted using DFT methods, such as B3LYP, often in conjunction with basis sets like 6-311++G(d,p). These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For analogous 3-hydroxypyridine-4-one derivatives, such calculations have been instrumental in determining key electronic descriptors. nih.gov

The electronic structure is primarily analyzed through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. For instance, in studies of related antioxidant compounds, a higher HOMO energy was correlated with better scavenging activities, as it suggests a greater ease of donating an electron.

Table 1: Representative Theoretical Methods for Analyzing Hydroxypyridine Derivatives

| Computational Method | Basis Set | Common Applications |

| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Geometry optimization, electronic structure analysis, vibrational frequencies |

| Ab initio - MP2 | 6-31++G(d,p) | Tautomeric equilibria, intermolecular interactions |

| Time-Dependent DFT (TD-DFT) | Various | Simulation of UV-Vis spectra |

This table is a composite based on methodologies applied to related hydroxypyridine compounds.

A key feature of 3-hydroxypyridine systems is the potential for tautomerism, primarily between the enol (hydroxypyridine) and keto (pyridone) forms. In the case of 3-hydroxypyridine, it can also exist as a zwitterion in polar solvents like water. rsc.orgbenthamdirect.com The position of this equilibrium is highly sensitive to the molecular environment, including the solvent and the nature of substituents on the pyridine (B92270) ring.

Ab initio calculations, such as those at the MP2/6-31++G(d,p) level, have been used to study the tautomeric equilibrium of 3-hydroxypyridine. rsc.org These studies reveal that while the enol form is prevalent in the gas phase and non-polar solvents, the zwitterionic keto form can be significantly stabilized by hydrogen bonding with solvent molecules in aqueous solutions. rsc.orgbenthamdirect.com For this compound, the substituent at the 6-position would be expected to influence the electronic properties of the ring and thus modulate the tautomeric equilibrium. Intramolecular proton transfer from the hydroxyl group to the nitrogen atom is the fundamental step in this tautomerization. Computational studies can map the potential energy surface for this process, identifying the transition state and the energy barrier for the proton transfer. acs.org

Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies and intensities, a direct correlation with experimental data can be established. DFT calculations are widely used for this purpose. mdpi.com

For a molecule like this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, C=O stretching of the acetyl group, and various C-C and C-N stretching and bending modes within the pyridine ring. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values. Studies on related molecules like nicotinamide (B372718) have shown that complexation and hydrogen bonding lead to significant shifts in vibrational frequencies, particularly for the N-H and O-H stretching modes. uniroma1.it

Table 2: Predicted Vibrational Frequency Ranges for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3500-3700 |

| Acetyl (C=O) | Stretching | 1700-1750 |

| Pyridine Ring | C=C, C=N Stretching | 1400-1600 |

These ranges are estimations based on general spectroscopic data and calculations on analogous compounds.

Computational chemistry is invaluable for elucidating reaction mechanisms by identifying intermediates and calculating the geometries and energies of transition states. For reactions involving hydroxypyridine derivatives, such as oxidation or substitution, DFT calculations can map out the entire reaction coordinate.

For example, in the enzymatic hydroxylation of 6-hydroxy-3-succinoyl-pyridine, a related compound, computational studies could propose a mechanism involving the formation of a hydroperoxyflavin intermediate. nih.gov Transition state calculations would be used to determine the activation energy for key steps, such as the attack of the substrate on the oxidant. These calculations can reveal the stereoelectronic requirements of the reaction and explain observed regioselectivity. nih.gov Automated tools for reaction mechanism discovery can also be employed to explore potential reaction pathways. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time.

The presence of the flexible acetyloxymethyl group at the 6-position of this compound gives rise to a complex conformational landscape. The key degrees of freedom would be the rotation around the C6-CH₂ bond and the C-O and C-C bonds within the acetyloxymethyl substituent.

Molecular mechanics or DFT methods can be used to perform a systematic conformational search to identify the low-energy conformers. The rotational barriers between these conformers can also be calculated. Studies on substituted pyridines have shown that the barrier to rotation around the bond connecting a substituent to the ring can be on the order of several kcal/mol and is influenced by steric and electronic effects. nih.gov For pyridoxine (B80251) (a related vitamin B6 vitamer), conformational changes are crucial for its biological activity. nih.gov It is expected that for this compound, different conformers may exhibit distinct dipole moments and intermolecular interaction potentials, which could be significant for its behavior in different environments.

Intermolecular Interactions (Hydrogen Bonding, Dimerization)

The molecular architecture of this compound, featuring a hydroxyl group, a pyridine ring nitrogen, and an ester carbonyl group, suggests a high propensity for engaging in a variety of intermolecular interactions. Chief among these is hydrogen bonding, a critical force governing the physical and chemical properties of molecular solids and solutions.

Theoretical studies on related hydroxypyridine systems have consistently highlighted the role of the hydroxyl group as a hydrogen bond donor and the pyridine nitrogen as a primary acceptor. This interaction is a dominant factor in the formation of supramolecular structures. In the case of this compound, the potential for dimerization and the formation of larger aggregates through hydrogen bonding is significant. Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting these interactions.

Table 1: Predicted Hydrogen Bonding Parameters in a Hypothetical this compound Dimer

| Interacting Atoms | Predicted Bond Length (Å) | Predicted Bond Angle (°) | Estimated Interaction Energy (kJ/mol) |

| O-H···N | 1.8 - 2.0 | 160 - 180 | -25 to -40 |

| C-H···O (carbonyl) | 2.2 - 2.5 | 140 - 160 | -5 to -15 |

Note: The data in this table is illustrative and based on typical values for similar functional groups found in computational studies of related pyridine derivatives. Specific experimental or calculated values for this compound are not available in the public domain.

Solvation Effects in Computational Studies

The behavior of this compound in solution is profoundly influenced by its interactions with solvent molecules. Computational solvation models are essential tools for understanding these effects, which can significantly alter the compound's conformation, reactivity, and spectroscopic properties.

Two primary approaches are used to model solvation: explicit and implicit solvent models. Explicit solvent models involve the inclusion of a number of individual solvent molecules around the solute, offering a detailed, atomistic picture of the immediate solvation shell. This method is computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding to water or other protic solvents.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variants, represent the solvent as a continuous medium with a defined dielectric constant. These models are computationally less demanding and are effective at capturing the bulk electrostatic effects of the solvent. The choice of model depends on the specific properties being investigated. For instance, to accurately predict the pKa of the hydroxyl group or the rotational barriers of the acetyloxymethyl group in different solvents, a combination of implicit and explicit models might be necessary to account for both bulk polarity and specific hydrogen bonding.

The solvation of this compound in a polar protic solvent like water would involve strong hydrogen bonds between the solvent and the solute's hydroxyl and pyridine functionalities. In a less polar aprotic solvent, dipole-dipole interactions would be more dominant. These differential interactions can be quantified by calculating the solvation free energy, which provides a measure of the energetic cost or benefit of transferring the molecule from the gas phase to the solvent.

Table 2: Illustrative Solvation Free Energies (ΔGsolv) for this compound in Different Solvents (Hypothetical Values)

| Solvent | Dielectric Constant | Predicted ΔGsolv (kJ/mol) | Primary Solute-Solvent Interactions |

| Water | 78.4 | -40 to -60 | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | 24.6 | -30 to -50 | Hydrogen Bonding, Dipole-Dipole |

| Acetonitrile | 36.6 | -25 to -45 | Dipole-Dipole |

| Chloroform | 4.8 | -10 to -25 | Dipole-Dipole, Weak H-Bonding |

Note: The values presented in this table are hypothetical and are intended to illustrate the expected trends in solvation energies based on solvent polarity and the functional groups present in this compound. These are not based on published experimental or computational data for this specific compound.

Advanced Applications and Research Utility in Chemical Science

6-Acetyloxymethyl-3-hydroxypyridine as a Precursor for Complex Chemical Syntheses

While specific literature on the direct use of this compound as a precursor is limited, the broader class of 3-hydroxypyridine (B118123) derivatives serves as crucial intermediates in the synthesis of complex molecules. For instance, 2-methyl-3-hydroxypyridines are valuable precursors in the synthesis of Vitamin B6 and its derivatives. google.com The synthesis of such compounds can be achieved through the reaction of 4-methyl-5-hydrocarbonoxyoxazoles with ethylenic compounds. google.com This reaction initially forms an adduct that can be cleaved under acidic conditions to yield the desired 2-methyl-3-hydroxypyridine. google.com

Furthermore, the synthesis of various substituted 3-hydroxypyridines highlights the versatility of this scaffold. For example, 3-hydroxy-6-methylpyridine can be synthesized from 5-methoxy-2-methyl-pyridine via demethylation using L-selectride. chemicalbook.com The general procedure involves treating the methoxypyridine with L-selectride in tetrahydrofuran (B95107) under an argon atmosphere, followed by refluxing and purification. chemicalbook.com Another approach involves the treatment of 2-acylfurans with nitrogen-containing compounds at elevated temperatures and pressures in an aqueous or alcoholic ammonia (B1221849) medium to produce 3-hydroxypyridine derivatives. google.com These synthetic routes underscore the potential of functionalized 3-hydroxypyridines, including the acetyloxymethyl variant, to serve as building blocks for more intricate molecular architectures.

Role in New Catalyst Development and Ligand Design

The 3-hydroxypyridine moiety is a valuable component in the design of ligands for catalysis, although specific examples detailing the use of this compound are not prevalent. The nitrogen and oxygen atoms of the 3-hydroxypyridine core provide excellent coordination sites for metal ions. The synthesis of a hydroxypyridinone building block functionalized with thiazoline (B8809763) demonstrates a route to new hexadentate chelators for hard metal(III) ions. researchgate.net This highlights the potential for designing sophisticated ligands based on the 3-hydroxypyridinone scaffold, a close relative of 3-hydroxypyridine.

Investigation in Enzymatic Reactions and Biocatalysis (as Substrate or Probe for Mechanism)

The 3-hydroxypyridine ring is a substrate for various enzymes, making its derivatives useful tools for studying enzymatic reaction mechanisms. A notable example is the enzymatic conversion of 6-hydroxy-3-succinoyl-pyridine (HSP) by HSP 3-monooxygenase (HspB), a flavoprotein involved in nicotine (B1678760) degradation. nih.gov This enzyme catalyzes the pyridine-ring β-hydroxylation, leading to carbon-carbon bond cleavage and the formation of 2,5-dihydroxypyridine (B106003) and succinate (B1194679). nih.gov Isotope labeling studies have shown that the new oxygen atom in the succinate product is derived from water. nih.gov The study of such enzymatic transformations provides valuable insights into biocatalytic processes and the metabolic pathways of pyridine (B92270) derivatives.

Furthermore, pyridine synthases are enzymes that catalyze a multi-step reaction to form a pyridine ring, a process that involves a formal [4+2]-cycloaddition followed by dehydration and elimination steps to achieve aromatization. nih.gov Understanding the mechanism of these enzymes can be facilitated by using synthetic pyridine derivatives as probes.

Chemical Biology Research Applications (excluding clinical studies)

Derivatives of 3-hydroxypyridine have been developed as chemical probes to investigate biological systems. For instance, a lanthanide(III) complex incorporating a 3-hydroxy-6-methylpyridyl coordinating group has been designed as a pH-responsive probe for magnetic resonance spectroscopy (MRS). nih.gov The protonation state of the hydroxypyridine ligand changes with pH, which in turn affects the coordination to the lanthanide ion and the chemical shift of nearby reporter nuclei in the NMR spectrum. nih.gov This allows for the sensitive mapping of pH in biological environments. Although this example uses a methyl group at the 6-position, the principle can be extended to other derivatives like this compound. Additionally, selective 2-(acylamino)pyridine series have been explored for developing chemical probes for understudied kinases like RIOK2. nih.gov

The 3-hydroxypyridine chromophore is known to be involved in photooxidative processes. While direct studies on this compound are not available, research on related compounds provides significant insights.

Design and Synthesis of Advanced Functional Materials Incorporating 3-Hydroxypyridine Units

The 3-hydroxypyridine scaffold is a versatile building block for the creation of advanced functional materials. Terpyridine derivatives, which can be synthesized from biomass-derived platform chemicals, are widely used in the development of functional materials such as those for dye-sensitized solar cells, heterogeneous catalysts, metal-organic frameworks (MOFs), and metallopolymers. nih.govresearchgate.net These materials are constructed by grafting terpyridine units onto inorganic materials like oxides or by incorporating them into organic polymers. nih.govresearchgate.net The synthesis of salts of aryldithiophosphonic acids with 3-hydroxypyridine and 3-(hydroxymethyl)pyridine further illustrates the utility of these compounds in creating new materials with potential applications. researchgate.netdergipark.org.tr

A simplified two-step synthesis of 3,6-dihydroxypicolinic acid, an intermediate in the metabolism of picolinic acid, has been described, along with the crystal structure of a labile intermediate, dipotassium (B57713) 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. nih.gov This work demonstrates the synthesis and characterization of functionalized pyridine carboxylic acids that can be used in the design of more complex materials.

Q & A

Q. How are structure-activity relationships (SARs) derived for this compound analogs?

- Answer :

- Analog synthesis : Modify substituents (e.g., replace acetyloxy with methoxy or halogen).

- Bioactivity profiling : Test analogs against target enzymes (e.g., EGFR, HER2) using kinase inhibition assays.

- Statistical modeling : Apply PLS regression to correlate substituent parameters (σ, π) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.